Tert-butyl 6-(aminomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate
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Overview
Description
Tert-butyl 6-(aminomethyl)-5-oxa-8-azaspiro[35]nonane-8-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
The synthesis of tert-butyl 6-(aminomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the spirocyclic core, followed by functional group modifications to introduce the tert-butyl ester and aminomethyl groups. Reaction conditions may vary, but common methods include the use of protecting groups, selective functionalization, and purification techniques such as chromatography .
Chemical Reactions Analysis
Tert-butyl 6-(aminomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: Its unique spirocyclic structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use this compound to study its interactions with biological targets, which can provide insights into its potential therapeutic effects
Mechanism of Action
The mechanism of action of tert-butyl 6-(aminomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar compounds include:
Tert-butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate: This compound has a similar spirocyclic structure but differs in the position of the functional groups.
6-Boc-2-oxa-6-azaspiro[3.5]nonane: Another spirocyclic compound with a tert-butyl ester group, used in similar research applications
Tert-butyl 6-(aminomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate stands out due to its specific functional group arrangement, which can lead to unique reactivity and biological activity.
Biological Activity
Tert-butyl 6-(aminomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate (CAS Number: 2169022-82-4) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound belongs to a class of spirocyclic compounds, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₂₄N₂O₃, with a molecular weight of 256.34 g/mol. Its structure features a spirocyclic arrangement that contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₃H₂₄N₂O₃ |
Molecular Weight | 256.34 g/mol |
CAS Number | 2169022-82-4 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The spiro structure allows for high specificity in binding, which may inhibit enzyme activity or modulate receptor function.
Research indicates that compounds with similar structures can act as enzyme inhibitors or modulators, particularly in pathways related to inflammation and immune responses. For instance, derivatives of spirocyclic compounds have been shown to interact with chemokine receptors CCR3 and CCR5, which are implicated in various inflammatory conditions and diseases such as HIV/AIDS .
Antimicrobial Activity
Several studies have explored the antimicrobial properties of spirocyclic compounds. While specific data on this compound is limited, related compounds have demonstrated significant antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in research focusing on fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism. Inhibitors of FAAH can enhance endocannabinoid signaling, which has implications for pain relief and anti-inflammatory effects .
Case Studies
- Inhibition of Chemokine Receptors : A study reported that compounds structurally related to this compound could effectively inhibit chemokine receptors associated with inflammatory responses . This property could be leveraged for therapeutic interventions in diseases characterized by chronic inflammation.
- Synthesis and Biological Evaluation : A synthetic route for related spirocyclic compounds was developed, yielding derivatives that exhibited promising biological activities, including anti-inflammatory effects . Such findings underscore the importance of structural modifications in enhancing biological efficacy.
Properties
IUPAC Name |
tert-butyl 6-(aminomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-8-10(7-14)17-13(9-15)5-4-6-13/h10H,4-9,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYMTFNUTIXCRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OC2(C1)CCC2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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